8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C14H18O3 . It is used in the synthesis of pharmaceutical compounds .
Synthesis Analysis
The synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol involves two stages . The first stage involves the reaction of bromobenzene with magnesium in tetrahydrofuran at 20°C for 0.5 hours under an inert atmosphere and reflux conditions . The second stage involves the reaction of cyclohexanedione monoethylene ketal in tetrahydrofuran for 0.5 hours under an inert atmosphere and reflux conditions .Molecular Structure Analysis
The molecular structure of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol consists of 14 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact mass is 234.12600 .Physical And Chemical Properties Analysis
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol has a density of 1.2g/cm3 . Its boiling point is 384.5ºC at 760mmHg . The compound has a flash point of 186.4ºC . The LogP value is 2.19130, indicating its lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol is recognized for its role as a bifunctional synthetic intermediate in the synthesis of organic chemicals. This compound has been utilized in the production of pharmaceutical intermediates, liquid crystals, and insecticides. A notable synthesis approach involves using 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane as a raw material and performing selective deketalization in an acidic solution, which improves the yield and reduces reaction time (Zhang Feng-bao, 2006).
Applications in Drug Development
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol derivatives have been explored for their potential in drug development. For instance, derivatives such as 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one have shown high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor, indicating potential for therapeutic applications (S. Röver et al., 2000).
Stereochemistry and Synthetic Applications
The stereochemistry of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol derivatives can be controlled for the preparation of single enantiomers and diastereoisomers. Acid-catalyzed phenylsulfanyl migration has been employed to achieve this, with applications in creating specific stereochemical configurations for various chemical syntheses (J. Eames et al., 1996).
Development of Biolubricants
Novel 1,4-dioxaspiro compounds derived from this chemical have been synthesized and proposed as potential biolubricant candidates. These derivatives exhibit promising physicochemical properties, making them suitable for development in the field of sustainable and environmentally friendly lubricants (Y. S. Kurniawan et al., 2017).
properties
IUPAC Name |
8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(12-4-2-1-3-5-12)6-8-14(9-7-13)16-10-11-17-14/h1-5,15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTTXLGMDSGZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=CC=CC=C3)O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566391 | |
Record name | 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |
CAS RN |
94112-58-0 | |
Record name | 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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